S(-)-Cyanopindolol hemifumarate salt
説明
S(-)-Cyanopindolol hemifumarate salt (CAS 874882-72-1) is a stereospecific β3-adrenergic receptor (β3-AR) antagonist with a molecular formula of C₃₆H₄₆N₆O₈ and a molecular weight of 690.786 g/mol . Its structure combines the cyanopindolol moiety with a hemifumarate counterion, enhancing solubility and stability. The compound exhibits high selectivity for β3-AR due to its unique stereochemistry, which optimizes receptor-binding interactions . Key characteristics include:
- Amphiphilic nature: Balances lipophilicity and hydrophilicity, improving membrane permeability and cellular uptake .
- Kinetics: Rapid association (kon ≈ 10⁶ M⁻¹s⁻¹) and gradual dissociation (koff ≈ 10⁻³ s⁻¹), enabling sustained receptor modulation .
- Purity: Synthesized via optimized routes to achieve >99.8% purity, validated by ¹H NMR, X-ray diffraction, and thermal analysis .
Structure
2D Structure
特性
IUPAC Name |
but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t2*13-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMPVRLLSWKHEA-DHHADUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Pharmacological Applications
Beta-Adrenergic Receptor Antagonism
- S(-)-Cyanopindolol is primarily used to study beta-adrenergic receptors, which play a crucial role in cardiovascular and neurological functions. It selectively inhibits the action of neurotransmitters like norepinephrine and epinephrine on these receptors, leading to decreased heart rate and blood pressure, making it useful in treating cardiovascular diseases .
5-HT Receptor Interaction
- In addition to its effects on beta-adrenergic receptors, S(-)-Cyanopindolol also acts as an antagonist at 5-HT1A and 5-HT1B serotonin receptors. This dual action allows researchers to explore its potential in treating anxiety and mood disorders .
Research Applications
Analytical Chemistry
- The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify beta-blockers in pharmaceutical formulations. Its high purity and well-characterized properties make it ideal for quality control processes in drug manufacturing .
Biological Studies
- In biological research, S(-)-Cyanopindolol facilitates investigations into receptor-ligand interactions, enabling scientists to elucidate mechanisms of action for various therapeutic agents targeting beta-adrenergic pathways .
Case Study 1: Cardiovascular Research
A study published in the British Journal of Pharmacology utilized S(-)-Cyanopindolol to assess its efficacy in modulating heart rate responses in animal models. The findings indicated significant reductions in heart rate under controlled conditions, reinforcing its potential therapeutic applications in managing hypertension .
Case Study 2: Neurological Effects
Research conducted on the interaction of S(-)-Cyanopindolol with serotonin receptors demonstrated its capacity to influence neurotransmitter release. This study highlighted its relevance in developing treatments for anxiety disorders, showcasing its role beyond mere adrenergic antagonism .
類似化合物との比較
Key β3-Adrenergic Receptor Modulators
The table below compares S(-)-Cyanopindolol hemifumarate with two structurally and functionally related β3-AR ligands: L-748,337 (agonist) and SR 59230A hydrochloride (antagonist).
Mechanistic and Functional Differences
- Receptor Interaction: S(-)-Cyanopindolol stabilizes β3-AR in an inactive conformation via its indole-carbonitrile group, preventing G-protein coupling . L-748,337 induces agonist-specific conformational changes, activating downstream cAMP pathways . SR 59230A competes with agonists through steric hindrance from its bulky substituents .
- Physicochemical Properties: Lipophilicity: L-748,337 (LogP ≈ 4.5) penetrates membranes more efficiently than S(-)-Cyanopindolol (LogP ≈ 3.8) or SR 59230A (LogP ≈ 2.1) . Salt Form: Hemifumarate (S(-)-Cyanopindolol) and hydrochloride (SR 59230A) salts improve solubility but differ in crystallinity and stability .
- Synthetic Routes: S(-)-Cyanopindolol hemifumarate is synthesized via stereoselective epoxide ring-opening, followed by hemifumarate salt formation . L-748,337 uses Fischer indole synthesis, while SR 59230A employs alkylation of a piperidine precursor .
Advantages of Hemifumarate Salts
Hemifumarate salts, including S(-)-Cyanopindolol, offer distinct benefits over other salt forms (e.g., hydrochloride, mesylate):
- Enhanced Stability : Crystalline hemifumarate forms resist hydrolysis and oxidation, critical for long-term storage .
- Bioavailability : Improved solubility in aqueous buffers (e.g., HBSS) facilitates in vitro assays .
- Safety : Preclinical studies show hemifumarate salts (e.g., TAF hemifumarate) cause minimal systemic toxicity in animal models .
Research Implications
S(-)-Cyanopindolol hemifumarate is pivotal in studying β3-AR’s role in cardiac function and metabolic disorders. Its selectivity and kinetic profile make it superior to non-specific β-blockers like propranolol or atenolol, which primarily target β1/β2-AR . Comparative studies with L-748,337 and SR 59230A highlight the importance of salt form and stereochemistry in optimizing receptor-specific drug design .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing S(-)-Cyanopindolol Hemifumarate Salt?
- Methodological Answer : Synthesis involves coupling cyanopindolol with hemifumaric acid under controlled stoichiometric conditions. Characterization requires:
- HPLC-Purity Analysis : Verify ≥95% purity using reverse-phase chromatography.
- Spectroscopic Confirmation : Employ -NMR and -NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–7.8 ppm and hemifumarate carbonyl peaks near δ 170 ppm).
- Chiral Resolution : Use chiral columns to confirm the S(-)-enantiomer, as racemization can alter β-adrenergic receptor binding .
Q. How does this compound interact with β-adrenergic and 5-HT receptors?
- Methodological Answer : Utilize radioligand binding assays:
- β-Adrenergic Receptors : Compete with -CGP-12177 in CHO cells expressing β/β-ARs.
- 5-HT Receptors : Screen against 5-HT and 5-HT using -8-OH-DPAT and -GR-125743.
- Functional Assays : Measure cAMP accumulation to assess inverse agonism.
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor selectivity data between in vitro and in vivo studies?
- Methodological Answer :
- Cross-Validation : Compare binding affinities (IC) across species (e.g., rat vs. human receptors).
- Pharmacokinetic Profiling : Assess plasma protein binding and blood-brain barrier penetration using LC-MS/MS.
- Orthogonal Assays : Validate 5-HT/5-HT selectivity via calcium flux assays (e.g., FLIPR®) to address functional vs. binding discrepancies .
Q. What experimental strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hygroscopicity or oxidation risks.
- QC Protocols : Implement USP-grade purity standards (e.g., residual solvent analysis via GC-MS) .
- Inter-lab Reproducibility : Share detailed synthetic protocols (e.g., molar ratios, reaction times) in supplementary materials, adhering to Beilstein Journal guidelines .
Q. How should researchers design studies to evaluate chiral-specific metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor enantiomer conversion via chiral LC-MS.
- Isotope Tracing : Use -labeled cyanopindolol to track hepatic vs. extrahepatic clearance.
- CYP Enzyme Mapping : Inhibit specific isoforms (CYP2D6, CYP3A4) to identify metabolic pathways .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear behavior?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit data using .
- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates.
- Software Tools : Use GraphPad Prism® or R packages (drc, nlme) for robust fitting .
Q. How to address conflicting results in receptor binding vs. functional assays?
- Methodological Answer :
- Receptor Reserve Analysis : Quantify spare receptors via Furchgott’s method.
- Biased Signaling Assessment : Measure β-arrestin recruitment (BRET assays) vs. G-protein activation (cAMP/ERK).
- Structural Docking : Model ligand-receptor interactions (e.g., AutoDock Vina) to explain differential signaling .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling.
- Waste Disposal : Neutralize acidic residues (pH 6–8) before disposal.
- First Aid : For skin contact, wash with 0.9% saline; for inhalation, administer oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
